N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, for several hours .
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a key role in the regulation of cell growth and differentiation . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating intrinsic apoptotic pathways .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial activity and is used in the synthesis of various pharmaceuticals.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Known for its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), this compound is being studied for its applications in treating neurological disorders.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H9ClFN3OS |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-8-10(6-7-12(11)17)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21) |
InChI Key |
SRKRYYKQSONDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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